molecular formula C6H8O B14724184 Hex-3-en-5-yn-2-ol CAS No. 10602-10-5

Hex-3-en-5-yn-2-ol

Katalognummer: B14724184
CAS-Nummer: 10602-10-5
Molekulargewicht: 96.13 g/mol
InChI-Schlüssel: DJGNJWKUPGDOIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hex-3-en-5-yn-2-ol is an organic compound with the molecular formula C6H8O It is a member of the enynol family, characterized by the presence of both a double bond (ene) and a triple bond (yne) in its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hex-3-en-5-yn-2-ol can be synthesized through various synthetic routes. One common method involves the condensation of carbonyl compounds with propenylethynylcarbinol . This reaction typically requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The exact methods may vary depending on the scale of production and the specific requirements of the end-use applications.

Analyse Chemischer Reaktionen

Types of Reactions

Hex-3-en-5-yn-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming compounds such as aldehydes or ketones.

    Reduction: The triple bond can be reduced to a double bond or a single bond, depending on the reagents and conditions used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.

Wissenschaftliche Forschungsanwendungen

Hex-3-en-5-yn-2-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Hex-3-en-5-yn-2-ol involves its interaction with specific molecular targets and pathways. The presence of both double and triple bonds allows it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to bioactive effects.

Eigenschaften

CAS-Nummer

10602-10-5

Molekularformel

C6H8O

Molekulargewicht

96.13 g/mol

IUPAC-Name

hex-3-en-5-yn-2-ol

InChI

InChI=1S/C6H8O/c1-3-4-5-6(2)7/h1,4-7H,2H3

InChI-Schlüssel

DJGNJWKUPGDOIJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C=CC#C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.